molecular formula C11H12N2S B3888946 1-(Ethylsulfanyl)-4-methylphthalazine

1-(Ethylsulfanyl)-4-methylphthalazine

Cat. No.: B3888946
M. Wt: 204.29 g/mol
InChI Key: HZGCTVUFCKNHOP-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-4-methylphthalazine is a heterocyclic compound featuring a phthalazine core substituted with an ethylsulfanyl (C₂H₅S-) group at position 1 and a methyl (-CH₃) group at position 3. Phthalazine derivatives are notable for their applications in medicinal chemistry and material science due to their electron-deficient aromatic system, which facilitates diverse reactivity and interactions with biological targets . The ethylsulfanyl group enhances solubility and modulates electronic properties, while the methyl group contributes to steric effects and stability.

Properties

IUPAC Name

1-ethylsulfanyl-4-methylphthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-3-14-11-10-7-5-4-6-9(10)8(2)12-13-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGCTVUFCKNHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-4-methylphthalazine typically involves the introduction of the ethylsulfanyl group and the methyl group onto the phthalazine ring. One common method is the nucleophilic substitution reaction where an ethylsulfanyl group is introduced using ethylthiol as a reagent. The methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution and alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfanyl)-4-methylphthalazine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the phthalazine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The methyl and ethylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced phthalazine derivatives.

    Substitution: Various substituted phthalazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-4-methylphthalazine involves its interaction with specific molecular targets. The ethylsulfanyl group can form interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with DNA or RNA, affecting cellular processes. The exact pathways and targets are still under investigation, but its unique structure allows for diverse interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(Ethylsulfanyl)-4-methylphthalazine with structurally related phthalazine derivatives and other heterocyclic compounds containing ethylsulfanyl or analogous substituents:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
This compound Phthalazine 1-EtS, 4-Me 220.3 (calculated) Moderate solubility, electron-rich sulfur
4-Methylphthalazine Phthalazine 4-Me 158.2 High solubility, limited bioactivity
1-Chloro-4-methylphthalazine Phthalazine 1-Cl, 4-Me 192.6 Low solubility, reactive Cl substituent
1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine Phthalazine 1-Bn, 4-(MePhS) 342.46 Bulky substituents, low solubility
1-{3-[4-(Ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanamine Phenylpyrazole Ethylsulfanyl-phenyl 357.9 (HCl salt) Enhanced bioavailability

Key Observations :

  • Chloro substituents (e.g., in 1-chloro-4-methylphthalazine) increase reactivity but reduce solubility, limiting biological applications .
  • Benzyl and aryl-sulfanyl groups (e.g., in ’s compound) introduce steric bulk, reducing solubility but enabling targeted interactions in hydrophobic environments .

Insights :

  • The ethylsulfanyl group contributes to moderate antimicrobial activity, as seen in structurally related compounds like 4-(ethylsulfanyl)pyridin-2-amine . However, activity is lower than sulfone-based drugs like sulfathiazole .
  • Enzyme inhibition is a common feature among ethylsulfanyl-containing compounds, likely due to sulfur’s ability to interact with catalytic cysteine residues or metal ions in enzymes .

Reactivity Trends :

  • Ethylsulfanyl groups participate in oxidation reactions to form sulfoxides/sulfones, expanding utility in prodrug design .
  • Methyl groups enhance stability against metabolic degradation compared to halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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